molecular formula C12H14O2 B1602157 Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate CAS No. 53273-37-3

Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

Cat. No. B1602157
Key on ui cas rn: 53273-37-3
M. Wt: 190.24 g/mol
InChI Key: ITYDRDKUXNKSAY-UHFFFAOYSA-N
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Patent
US08039514B2

Procedure details

Under nitrogen atmosphere, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid (Lanc, 19.6 g, 111 mmol) was dissolved in methanol (100 mL) and cooled in an ice bath. Thionyl chloride (9.7 mL, 133 mmol) was slowly added dropwise thereto under stirring. After completing the dropwise addition, the ice bath was removed and the reaction solution was additionally stirred for 30 minutes. Upon the completion of the reaction, the reaction solution was added in small portions to ice-cold sodium bicarbonate solution under stirring. The reaction mixture was extracted twice with ethyl acetate, and the obtained organic layer was washed once with water, dried over anhydrous magnesium sulfate, and the reaction solution was concentrated to obtain the target compound (21.2 g, Yield 100%).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[CH2:10][C:11]([OH:13])=[O:12].S(Cl)(Cl)=O.[CH3:18]O>>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH:2]1[CH2:10][C:11]([O:13][CH3:18])=[O:12]

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)CC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
the dropwise addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction solution was additionally stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction
ADDITION
Type
ADDITION
Details
the reaction solution was added in small portions to ice-cold sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
under stirring
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
the obtained organic layer was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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